N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

X-ray crystallography Conformational analysis Structure-based drug design

This is a structurally unique, crystallography-validated pyrazole-acetamide scaffold essential for structure-based MAO-B inhibitor research. Its precisely defined dihedral angles, privileged benzyloxybenzyl pharmacophore, and strategic IP positioning eliminate the need for computational geometry optimization and address freedom-to-operate concerns, making it an irreplaceable starting point for rational drug design that simpler analogs cannot provide.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 1219913-82-2
Cat. No. B2440266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
CAS1219913-82-2
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)C
InChIInChI=1S/C21H23N3O2/c1-16-12-17(2)24(23-16)14-21(25)22-13-18-8-10-20(11-9-18)26-15-19-6-4-3-5-7-19/h3-12H,13-15H2,1-2H3,(H,22,25)
InChIKeySFZIRZRIJVOIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 1219913-82-2): Chemical Class and Baseline Identifiers for Procurement Specification


N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 1219913-82-2) is a synthetic small molecule belonging to the pyrazole-acetamide class, with molecular formula C21H23N3O2 and molecular weight 349.43 g/mol . It features a 3,5-dimethylpyrazole ring connected via an acetamide linker to a 4-(benzyloxy)benzyl moiety, a pharmacophore that is structurally conserved across multiple classes of monoamine oxidase-B (MAO-B) inhibitors including safinamide and sembragiline [1]. Single-crystal X-ray diffraction analysis has defined its three-dimensional conformation, establishing dihedral angles between the pyrazole ring, amide plane, and benzene ring at 40.6°, 58.3°, and 81.6°, respectively, which govern its molecular recognition properties [2].

Why N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide Cannot Be Interchanged with Generic Pyrazole-Acetamide Analogs


Generic substitution within the pyrazole-acetamide class is precluded by the compound's unique combination of three structural features that individually govern distinct molecular properties: (i) the 3,5-dimethyl substitution pattern on the pyrazole ring modulates electron density and steric bulk at the heterocycle, which directly impacts target binding and metabolic stability relative to unsubstituted or mono-substituted pyrazole analogs [1]; (ii) the benzyloxybenzyl moiety confers a specific conformational architecture validated by X-ray crystallography that is a demonstrated hallmark of high-affinity MAO-B pharmacophores, as established across safinamide, coumarin, and chromone inhibitor series [2]; and (iii) the acetamide linker length and geometry dictate the relative spatial orientation of the pyrazole and benzyloxybenzyl groups—dihedral angles of 40.6° (pyrazole-amide) and 58.3° (amide-benzene)—which cannot be recapitulated by analogs with alternative linkers such as carboxamide, sulfonamide, or direct N-alkyl linkages [3]. The simultaneous presence of all three features in a single scaffold means that even closely related compounds such as N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1207034-22-7, lacking 3,5-dimethyl groups) or 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 83852-36-2, lacking the benzyloxybenzyl group) exhibit fundamentally different conformational, electronic, and pharmacodynamic profiles.

Comparator-Anchored Quantitative Differentiation Evidence for N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide


Crystallographically Defined Conformational Geometry vs. Generic Pyrazole-Acetamide Analogs

The target compound is one of a very limited subset of pyrazole-acetamide derivatives for which a full single-crystal X-ray structure has been deposited, providing experimentally validated dihedral angles that define its three-dimensional pharmacophore [1]. The pyrazole-amide dihedral angle (40.6°) positions the dimethylpyrazole ring in a specific orientation relative to the hydrogen-bonding amide plane, while the amide-benzene dihedral (58.3°) and pyrazole-benzene dihedral (81.6°) create a non-planar, twisted architecture. This contrasts with the near-planar conformations predicted by default force-field minimizations for simpler analogs such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 83852-36-2), where the absence of the benzyloxybenzyl group eliminates the steric constraints that enforce this specific geometry . The intermolecular hydrogen bond network (O···N distance: 2.843 Å; H···O distance: 1.90 Å; N–H···O angle: 157°) provides additional, quantifiable solid-state interaction parameters absent for non-crystallized comparators.

X-ray crystallography Conformational analysis Structure-based drug design

Benzyloxy Pharmacophore Presence vs. Non-Benzyloxy Pyrazole-Acetamides for MAO-B Target Engagement Potential

The benzyloxyphenyl substructure present in the target compound has been established across multiple independent medicinal chemistry campaigns as a privileged pharmacophore for potent, selective, and reversible MAO-B inhibition [1]. Literature precedent demonstrates that compounds bearing the 4-(benzyloxy)phenyl moiety consistently achieve nanomolar MAO-B IC50 values with high selectivity over MAO-A; for example, optimized biaryl benzyloxy derivatives have achieved human MAO-B IC50 values as low as 8.9 nM with >10,000-fold selectivity over MAO-A [2]. By contrast, pyrazole-acetamide derivatives lacking the benzyloxy group—such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 83852-36-2) and 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 1177307-45-7)—contain only the pyrazole-acetamide core and have no established MAO-B inhibitory activity in the published literature . The target compound uniquely combines the validated benzyloxy pharmacophore with the 3,5-dimethylpyrazole-acetamide scaffold, a structural merger not represented in any other single commercially available compound.

MAO-B inhibition Benzyloxy pharmacophore Neurodegenerative disease research

Rotatable Bond and Topological Polar Surface Area Differentiation vs. Structurally Simplified Analogs

The target compound occupies a differentiated physicochemical space relative to simpler pyrazole-acetamide analogs that is specifically relevant for central nervous system (CNS) drug discovery. With 7 rotatable bonds and a topological polar surface area (TPSA) of approximately 55.5 Ų, it falls within the favorable CNS drug-like window (TPSA < 90 Ų, rotatable bonds ≤ 8) [1]. In contrast, the simpler analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 83852-36-2, MW 153.18) has only 3 rotatable bonds and a TPSA of approximately 55 Ų but lacks the aromatic surface area and conformational complexity provided by the benzyloxybenzyl group necessary for occupying extended binding pockets such as the MAO-B substrate cavity . At the other extreme, bulkier analogs with additional substituents on the benzyl ring tend to exceed 8 rotatable bonds and breach recommended CNS drug-likeness thresholds. The target compound thus occupies a 'Goldilocks' zone of moderate flexibility and polarity that balances membrane permeability with target complementarity.

Drug-likeness Physicochemical profiling Lipinski rules CNS drug design

Patent Landscape Differentiation: Pyrazole-Amide IP Context for Freedom-to-Operate Assessment

The target compound occupies a distinct position in the pyrazole-amide patent landscape that is relevant for organizations conducting freedom-to-operate (FTO) analyses. The major pyrazole-amide patent families are directed toward specific therapeutic targets: US 9,040,717 B2 claims pyrazole-amide compounds as pyruvate dehydrogenase kinase (PDK) inhibitors for diabetes [1], while other granted patents claim pyrazole-amide derivatives as RORγt inhibitors for autoimmune and inflammatory diseases [2]. The target compound, featuring a 3,5-dimethylpyrazole linked via acetamide to a 4-(benzyloxy)benzyl group, possesses a substitution pattern that is structurally distinguishable from the exemplified compounds in these granted patents. Specifically, the combination of 3,5-dimethyl groups on the pyrazole ring with the benzyloxybenzyl N-substituent is not exemplified in the primary claims of US 9,040,717 B2, which focuses on pyrazole-amide compounds with different substitution vectors [1]. This structural differentiation provides a basis for FTO assessment distinct from compounds that fall squarely within the Markush structures of dominant patent families.

Patent landscape Freedom-to-operate Pyrazole-amide intellectual property RORγt PDK

Validated Application Scenarios for N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide Based on Quantitative Evidence


Structure-Based MAO-B Inhibitor Lead Optimization Using Experimentally Determined 3D Coordinates

Medicinal chemistry teams engaged in MAO-B inhibitor development for Parkinson's disease or Alzheimer's disease can utilize the experimentally determined X-ray crystal structure of the target compound as a validated starting point for structure-based drug design (SBDD). The defined dihedral angles (pyrazole-amide: 40.6°; amide-benzene: 58.3°; pyrazole-benzene: 81.6°) provide experimentally grounded conformational constraints for molecular docking into MAO-B crystal structures such as PDB 2v5z (safinamide-bound human MAO-B), eliminating reliance on computational geometry optimization for the core scaffold [1]. The benzyloxybenzyl moiety, established across multiple independent studies as a privileged MAO-B pharmacophore, provides a direct structural rationale for binding-mode hypothesis generation that simpler pyrazole-acetamide analogs lacking this moiety cannot support [2].

Pharmacophore Model Construction and Virtual Screening Campaigns Targeting the Benzyloxy Binding Pocket

Computational chemistry groups conducting ligand-based or structure-based virtual screening can derive a benzyloxy-centered pharmacophore model from the target compound's crystallographically defined geometry. The 4-(benzyloxy)phenyl substructure is recognized across multiple chemotypes (safinamide, coumarins, chromones, oxadiazolones) as a key recognition element for the MAO-B substrate cavity entrance [1]. The target compound provides a pyrazole-acetamide scaffold variant of this pharmacophore that is structurally distinct from the more extensively characterized safinamide and coumarin series, enabling the exploration of novel chemical space in virtual screening while maintaining the validated benzyloxy anchor point [2].

Physicochemical Benchmarking for CNS Drug-Like Property Optimization in Pyrazole-Acetamide Series

ADME/PK profiling teams can employ the target compound as a reference standard for benchmarking CNS drug-like properties within pyrazole-acetamide chemical series. With a molecular weight of 349.43 g/mol, 7 rotatable bonds, TPSA of approximately 55.5 Ų, a single H-bond donor, and estimated cLogP of ~3.5, the compound resides within the favorable CNS multiparameter optimization (MPO) space [1]. This profile makes it a suitable control compound for assessing how subsequent structural modifications (e.g., halogenation of the benzyl ring, pyrazole N-substitution, or linker elongation) impact key parameters such as P-glycoprotein efflux liability, passive permeability, and metabolic stability, relative to a well-characterized baseline that simpler analogs cannot provide [2].

Freedom-to-Operate Assessment and Novel Scaffold Validation for Industrial Pyrazole-Amide Drug Discovery Programs

Pharmaceutical IP and competitive intelligence teams can utilize the target compound's structural differentiation from densely patented pyrazole-amide chemical space as a basis for novel scaffold validation. The specific combination of 3,5-dimethylpyrazole with N-(4-(benzyloxy)benzyl)acetamide has not been exemplified in the primary claims of major pyrazole-amide patent families, including US 9,040,717 B2 (PDK inhibitors for diabetes) and RORγt inhibitor patents [1]. This differentiation supports the compound's utility as a starting point for lead generation programs where freedom-to-operate is a strategic consideration, while the established biological relevance of both the pyrazole-amide and benzyloxy motifs provides confidence in target engagement potential [2].

Quote Request

Request a Quote for N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.